N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
Description
N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group linked to an acetamide core and a purine-sulfanyl moiety. The 4-fluorophenyl group enhances metabolic stability and bioavailability, a common strategy in drug design .
Properties
Molecular Formula |
C13H10FN5OS |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H10FN5OS/c14-8-1-3-9(4-2-8)19-10(20)5-21-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,19,20)(H,15,16,17,18) |
InChI Key |
MWBNEGYZVNEUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(4-Fluorophenyl)-2-chloroacetamide
The chloroacetamide intermediate serves as the foundation for subsequent sulfanyl group introduction. A widely adopted method involves the reaction of 4-fluoroaniline with chloroacetyl chloride under Schotten-Baumann conditions:
Procedure:
- Reagents: 4-Fluoroaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane (solvent).
- Conditions: Dropwise addition of chloroacetyl chloride to an ice-cooled mixture of 4-fluoroaniline and triethylamine in CH₂Cl₂. Reaction stirred at 0–5°C for 1 h, then warmed to room temperature for 3 h.
- Workup: Sequential washing with 2 M HCl, saturated NaHCO₃, and brine. Drying over Na₂SO₄ and solvent evaporation yields crude product.
- Purification: Recrystallization from ethyl acetate/petroleum ether (1:3) provides pure N-(4-fluorophenyl)-2-chloroacetamide (78% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 112–114°C |
| Purity (HPLC) | >98% |
Generation of 6-Mercaptopurine
The purine thiol component is typically prepared via acid-catalyzed cleavage of 6-thioguanine or reduction of 6-chloropurine derivatives. A scalable approach involves:
Procedure:
- Reagents: 6-Chloropurine (1.0 equiv), thiourea (1.5 equiv), HCl (conc.).
- Conditions: Reflux in 6 M HCl for 6 h under nitrogen.
- Workup: Neutralization with NaOH to pH 7, extraction with ethyl acetate.
- Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields 6-mercaptopurine (65% yield).
Nucleophilic Substitution Strategies
Thiol-Displacement Reaction
The critical step involves substituting the chloro group in N-(4-fluorophenyl)-2-chloroacetamide with 6-mercaptopurine. Two optimized protocols have emerged:
Method A (Polar Aprotic Solvent System):
- Reagents: N-(4-Fluorophenyl)-2-chloroacetamide (1.0 equiv), 6-mercaptopurine (1.2 equiv), K₂CO₃ (2.5 equiv), DMF.
- Conditions: 12 h reflux under nitrogen.
- Workup: Precipitation with ice-water, filtration, and drying.
- Purification: Recrystallization from ethanol/water (1:2).
Method B (Phase-Transfer Catalysis):
- Reagents: Tetrabutylammonium bromide (0.1 equiv), NaOH (3.0 equiv), H₂O/DCM biphasic system.
- Conditions: Stirring at 45°C for 8 h.
- Advantage: Reduced purine decomposition compared to high-temperature methods.
Comparative Performance:
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| A | DMF | 110 | 12 | 62 | 95 |
| B | H₂O/DCM | 45 | 8 | 58 | 97 |
Alternative Synthetic Routes
Direct Coupling via Carbodiimide Chemistry
For laboratories with access to pre-formed 2-(7H-purin-6-ylsulfanyl)acetic acid:
Procedure:
- Reagents: 2-(7H-Purin-6-ylsulfanyl)acetic acid (1.0 equiv), 4-fluoroaniline (1.1 equiv), DCC (1.3 equiv), DMAP (0.2 equiv), THF.
- Conditions: Stirring at room temperature for 24 h.
- Workup: Filtration to remove dicyclohexylurea, solvent evaporation.
- Purification: Flash chromatography (hexane/ethyl acetate gradient).
Performance Metrics:
- Yield: 54%
- Purity: 93% (HPLC)
Critical Process Parameters
Solvent Selection Impact
Solvent polarity significantly affects reaction kinetics:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Final Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8.9 | 62 |
| DMSO | 46.7 | 9.2 | 60 |
| Acetone | 20.7 | 4.1 | 38 |
Data extrapolated from analogous thiol-displacement reactions
Base Optimization
Different bases influence deprotonation efficiency of 6-mercaptopurine:
| Base | pKa (Conj. Acid) | Yield (%) | Side Products (%) |
|---|---|---|---|
| K₂CO₃ | 10.3 | 62 | <5 |
| Et₃N | 10.7 | 55 | 12 |
| DBU | 13.5 | 68 | 18 |
DBU increases yield but promotes purine decomposition via over-deprotonation
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advancements employ flow chemistry to enhance reproducibility:
System Configuration:
- Two feed streams:
- N-(4-Fluorophenyl)-2-chloroacetamide (0.5 M in DMF)
- 6-Mercaptopurine/K₂CO₃ (0.6 M in DMF)
- Reactor: Stainless steel coil (10 mL volume, 100°C)
- Residence time: 30 min
- Output: 82% conversion, 76% isolated yield
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times:
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature (°C) | 110 | 120 |
| Time (min) | 720 | 45 |
| Energy Consumption | 850 kJ | 120 kJ |
50% reduction in E-factor achieved through solvent-free conditions
Analytical Characterization
Spectroscopic Validation
Key spectral data for final product authentication:
¹H NMR (400 MHz, DMSO-d₆):
δ 8.65 (s, 1H, purine H-8), 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.8 Hz, 2H, ArH), 4.21 (s, 2H, SCH₂), 3.95 (s, 2H, NHCO).
HRMS (ESI+): Calculated for C₁₃H₁₁FN₅OS [M+H]⁺: 312.0664, Found: 312.0667.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the sulfanyl group, potentially leading to the formation of dihydropurine derivatives or thiol compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropurine derivatives, thiol compounds
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study purine metabolism and signaling pathways.
Medicine: Potential therapeutic agent for diseases involving purine metabolism or signaling.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide would depend on its specific biological target. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.
Receptor Modulation: It may interact with purinergic receptors, affecting cellular signaling pathways.
Antioxidant Activity: The presence of the sulfanyl group may confer antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the acetamide core or the heterocyclic moiety. Key comparisons include:
Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives
* Hypothesized based on structural analogy to purine-based drugs.
Key Observations
Substituent-Driven Activity
- Purine vs. Quinazoline/Benzothiazole: The purine-sulfanyl group in the target compound distinguishes it from quinazoline-sulfonyl () or benzothiazole derivatives (). Purines are endogenous signaling molecules, suggesting unique mechanisms (e.g., adenosine receptor modulation) compared to quinazoline’s kinase inhibition or benzothiazole’s photodynamic effects .
- Fluorophenyl vs. Methoxyphenyl/Trifluoromethylphenyl : Fluorophenyl-containing compounds (e.g., target compound and derivatives) exhibit enhanced cytotoxicity compared to methoxyphenyl analogues, likely due to improved lipophilicity and metabolic resistance .
Cytotoxicity and Selectivity
- The thiadiazolyl-trifluoromethylphenyl derivative () showed moderate cytotoxicity (IC₅₀: 8.2–12.4 µM), whereas quinazoline-sulfonyl derivatives () demonstrated superior potency (IC₅₀ < 5 µM). This highlights the role of sulfonyl groups and extended heterocycles in enhancing activity .
- The target compound’s purine-sulfanyl group may offer selectivity for cancer cells with dysregulated purine metabolism, though empirical data are needed.
Biological Activity
N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic compound with a unique molecular structure that includes a 4-fluorophenyl group and a purinylsulfanyl moiety . This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in enzyme inhibition and modulation of various biological pathways.
- Molecular Formula: C12H12FN5OS
- Molecular Weight: 303.32 g/mol
- Structural Features: The presence of the fluorine atom enhances lipophilicity, which may influence its biological activity and pharmacokinetics.
Biological Activities
This compound exhibits several notable biological activities:
- Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. This includes targeting enzymes critical for the survival of pathogens, such as those in Plasmodium falciparum, the causative agent of malaria .
- Antimicrobial Activity: Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further development in treating infectious diseases.
- Modulation of Signaling Pathways: The compound may interact with signaling pathways, influencing cellular processes and responses. This modulation could be beneficial in therapeutic contexts, particularly in cancer research where purine derivatives are often explored .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Enzyme Interaction Studies
Research has focused on the interaction of this compound with various enzymes. For example:
- In studies targeting Plasmodium enzymes such as adenylosuccinate synthetase and guanylate kinase, compounds similar to this compound demonstrated significant inhibitory effects, indicating potential as antimalarial agents .
Comparative Studies with Structural Analogues
A comparative analysis was conducted with structurally similar compounds to evaluate differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide | Similar purinylsulfanyl structure | Different fluorophenyl positioning affects reactivity |
| N-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide | Chlorine instead of fluorine | May exhibit different biological activity due to chlorine's properties |
| 5-fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]quinazolin-4-one | Quinazoline core with similar substitutions | Different core structure alters pharmacological profile |
This table highlights how variations in the structural features of related compounds can significantly influence their biological activities and therapeutic potential.
Q & A
Basic: What are the primary synthetic routes for N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Coupling of the purine core (7H-purin-6-ylsulfanyl) with a fluorophenylacetamide backbone via nucleophilic substitution or thiol-ene reactions.
- Step 2: Optimization of solvent systems (e.g., ethanol, DMF) and catalysts (e.g., HCl, triethylamine) to enhance yield and purity .
- Step 3: Purification using column chromatography or recrystallization, monitored by TLC/HPLC .
Key challenges include controlling regioselectivity and minimizing by-products like sulfoxides or disulfide linkages .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy: Confirms proton environments (e.g., fluorophenyl protons at ~7.2 ppm, purine NH signals at ~12 ppm) .
- X-ray Crystallography: Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the acetamide moiety) .
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced: How can computational chemistry predict reaction pathways and optimize synthesis?
Answer:
- Quantum Chemical Calculations: Simulate transition states to identify energetically favorable pathways (e.g., DFT for sulfur nucleophilicity in coupling reactions) .
- Reaction Path Search: Tools like GRRM or AFIR map potential intermediates, reducing trial-and-error experimentation .
- Machine Learning: Analyzes historical reaction data to recommend solvent/catalyst combinations for higher yields .
Advanced: How should researchers address contradictory biological activity data across studies?
Answer:
- Control Experiments: Validate assay conditions (e.g., cell line specificity, ATP levels in kinase inhibition assays) .
- Orthogonal Assays: Use SPR (surface plasmon resonance) to confirm binding affinity if fluorescence-based assays show variability .
- Meta-Analysis: Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
Basic: What in vitro assays evaluate its therapeutic potential?
Answer:
- Enzyme Inhibition: Dose-response curves for kinases or purine-metabolizing enzymes (IC50 determination) .
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
- Antimicrobial Testing: MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
Advanced: How to design experiments for optimizing reaction yield and purity?
Answer:
- Design of Experiments (DoE): Use factorial designs (e.g., 2^k models) to test variables like temperature, solvent polarity, and stoichiometry .
- Response Surface Methodology (RSM): Identifies optimal conditions by modeling interactions between parameters .
- Real-Time Monitoring: In-situ IR or Raman spectroscopy tracks reaction progress to minimize side products .
Advanced: What are the challenges in elucidating its mechanism of action?
Answer:
- Target Identification: Requires chemoproteomics (e.g., affinity chromatography with tagged analogs) .
- Binding Kinetics: SPR or ITC quantifies binding constants (KD) and thermodynamics (ΔH, ΔS) .
- Molecular Dynamics (MD): Simulates ligand-receptor interactions to predict allosteric effects .
Basic: What impurities commonly arise during synthesis?
Answer:
- By-Products: Sulfoxide formation from over-oxidation of thioether groups .
- Isomeric Contaminants: Regioisomers from competing substitution sites on the purine ring .
- Residual Solvents: GC-MS detects traces of DMF or ethanol requiring post-synthesis drying .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
